1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine
Overview
Description
1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine is a compound that features a pyrrolidine ring and a piperidine ring with a trifluoromethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the compound’s chemical properties, making it a valuable subject for research.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
The design of new molecules often involves studying the binding conformation of similar compounds, which can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
In addition to cannabinoid receptors, Pyrrolidin-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone interacts with several enzymes and proteins involved in metabolic pathways. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . This inhibition can lead to altered metabolic profiles and potential drug-drug interactions.
Molecular Mechanism
At the molecular level, Pyrrolidin-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone exerts its effects primarily through binding interactions with cannabinoid receptors. The binding of this compound to CB1 and CB2 receptors activates G-protein coupled signaling pathways, leading to downstream effects on cellular function. Additionally, the inhibition of cytochrome P450 enzymes by Pyrrolidin-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone can result in altered gene expression and metabolic profiles .
Metabolic Pathways
Pyrrolidin-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. This compound can inhibit the activity of these enzymes, leading to altered metabolic flux and changes in metabolite levels . Additionally, Pyrrolidin-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone can affect the metabolism of other compounds, potentially leading to drug-drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their functionalization. One common method involves the reaction of pyrrolidine with a suitable piperidine derivative under controlled conditions. For instance, the reaction might be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, possibly incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its effects on the central nervous system.
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-one.
Comparison: 1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine is unique due to the presence of both pyrrolidine and piperidine rings along with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more versatile compared to compounds with only one of these features .
Biological Activity
1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H14F3N3O
- Molecular Weight : 273.25 g/mol
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various biological targets, including:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in disease pathways, such as proteases and kinases.
- Receptor Modulation : The trifluoromethyl group may enhance binding affinity to certain receptors, potentially influencing neurotransmitter systems.
Biological Activity Overview
Research on related piperidine derivatives indicates a range of biological activities, including:
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens.
- Anticancer Activity : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Neuroprotective Effects : Certain piperidine compounds have been shown to protect neuronal cells from damage in models of neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Neuroprotective | Protection against oxidative stress in neurons |
Detailed Research Findings
- Antimicrobial Activity : A study conducted by researchers evaluated the antimicrobial efficacy of various piperidine derivatives. The results indicated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria, suggesting potential for development as antimicrobial agents .
- Anticancer Studies : In vitro studies demonstrated that piperidine derivatives could effectively inhibit the proliferation of cancer cell lines such as FaDu (hypopharyngeal carcinoma). The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of piperidine derivatives, showing that they could mitigate neuronal cell death induced by oxidative stress in cultured neurons. This suggests a potential application in treating neurodegenerative disorders .
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetics (ADME) is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Preliminary data suggest good oral bioavailability.
- Distribution : The trifluoromethyl group may enhance lipophilicity, aiding distribution across biological membranes.
- Metabolism : Metabolic pathways are yet to be fully elucidated; however, similar compounds are often metabolized by cytochrome P450 enzymes.
- Excretion : Expected primarily via renal pathways based on structural analogs.
Properties
IUPAC Name |
pyrrolidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O/c12-11(13,14)8-3-6-16(7-4-8)10(17)9-2-1-5-15-9/h8-9,15H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOONLPGSRNLFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(CC2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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